molecular formula C7H7ClN4O B1457611 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole CAS No. 1555566-64-7

5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B1457611
CAS No.: 1555566-64-7
M. Wt: 198.61 g/mol
InChI Key: YYDHGQGXJAYQJU-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole: is an organic compound that features a unique structure combining an oxadiazole ring with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole typically involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide, which undergoes cyclization with a chloromethylating agent to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the imidazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxadiazole ring.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Reduction Products: Reduction can yield various reduced forms of the oxadiazole ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability

Properties

IUPAC Name

5-(chloromethyl)-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-4-9-3-5(12)7-10-6(2-8)13-11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDHGQGXJAYQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole

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